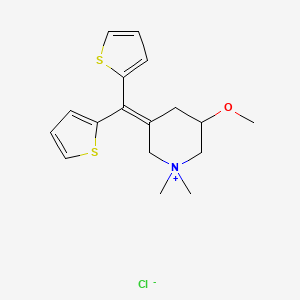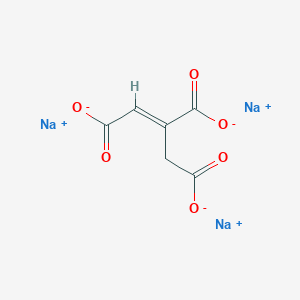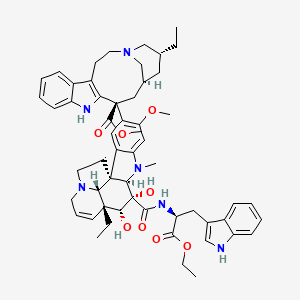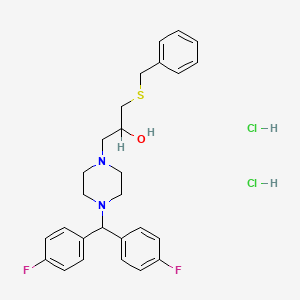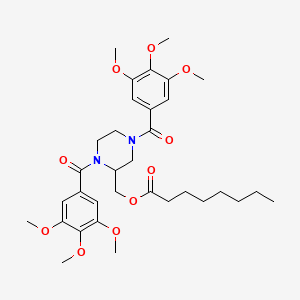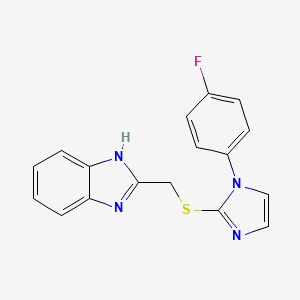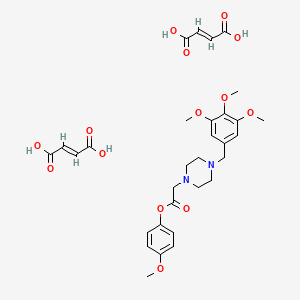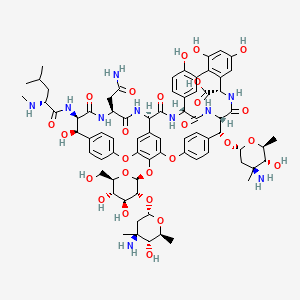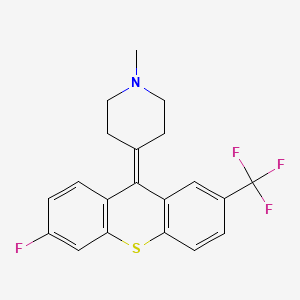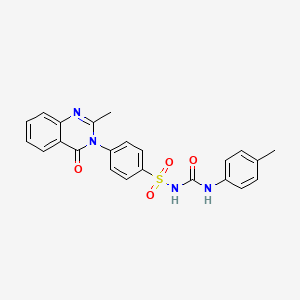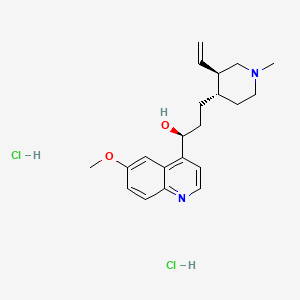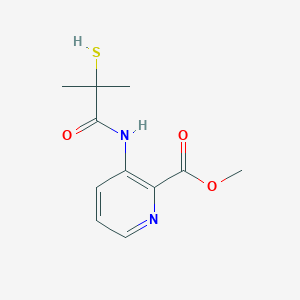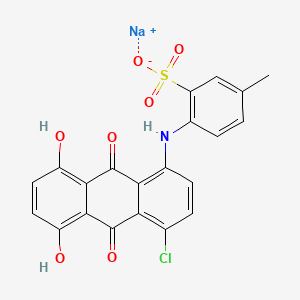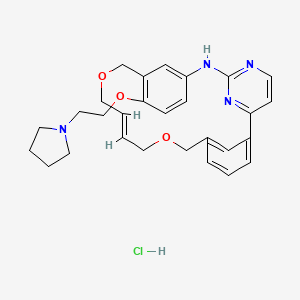
Pacritinib hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pacritinib hydrochloride, sold under the brand name Vonjo, is an anti-cancer medication primarily used to treat myelofibrosis, a rare bone marrow disorder. It is a macrocyclic protein kinase inhibitor that mainly inhibits Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) .
Vorbereitungsmethoden
The preparation of pacritinib hydrochloride involves several synthetic routes and reaction conditions. One method involves the use of easily obtained raw materials, making the process concise, economical, and environmentally friendly . The industrial production methods are designed to be suitable for large-scale manufacturing, ensuring the compound’s availability for medical use.
Analyse Chemischer Reaktionen
Pacritinib hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include specific catalysts and solvents that facilitate the desired transformations. The major products formed from these reactions are typically intermediates that lead to the final active compound .
Wissenschaftliche Forschungsanwendungen
Pacritinib hydrochloride has a wide range of scientific research applications. In chemistry, it is studied for its unique kinase inhibition properties. In biology and medicine, it is used to treat myelofibrosis and other myeloid malignancies . The compound’s ability to inhibit JAK2 and FLT3 makes it a valuable tool in understanding and treating these diseases.
Wirkmechanismus
Pacritinib hydrochloride exerts its effects by inhibiting specific protein kinases, primarily JAK2 and FLT3. These kinases play crucial roles in the signaling pathways that regulate cell growth and proliferation. By inhibiting these targets, this compound disrupts the abnormal signaling that leads to the uncontrolled growth of myeloid cells in myelofibrosis .
Vergleich Mit ähnlichen Verbindungen
Pacritinib hydrochloride is often compared with other JAK inhibitors, such as ruxolitinib and momelotinib. Unlike these compounds, this compound has a higher potency for inhibiting the hepcidin regulator ACVR1, which is associated with significant anemia benefits . This unique characteristic makes this compound a valuable option for patients with myelofibrosis and severe thrombocytopenia .
Similar Compounds:- Ruxolitinib
- Momelotinib
- Fedratinib
This compound stands out due to its specific inhibition profile and its effectiveness in patients with low platelet counts .
Eigenschaften
CAS-Nummer |
1228923-43-0 |
|---|---|
Molekularformel |
C28H33ClN4O3 |
Molekulargewicht |
509.0 g/mol |
IUPAC-Name |
(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene;hydrochloride |
InChI |
InChI=1S/C28H32N4O3.ClH/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26;/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31);1H/b4-3+; |
InChI-Schlüssel |
BCWCXLSAGITLKT-BJILWQEISA-N |
Isomerische SMILES |
C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2.Cl |
Kanonische SMILES |
C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


